3-Iodoimidazo[1,2-a]pyrazine

Organometallic chemistry Halogen-metal exchange Imidazo[1,2-a]pyrazine functionalization

When C3-bromo or C3-chloro imidazo[1,2-a]pyrazine analogs deliver sluggish oxidative addition in Pd-catalyzed cross-couplings, projects face higher catalyst costs and extended timelines. 3-Iodoimidazo[1,2-a]pyrazine (CAS 1233689-64-9) provides the solution: • Superior oxidative addition kinetics (I > Br ≫ Cl) enable lower Pd catalyst loadings and shorter reaction times. • Ensures complete consumption in the first Suzuki step, preventing carryover contamination in sequential one-pot C-H functionalization workflows. • Optimal building block for Aurora kinase inhibitor libraries and antiparasitic SAR exploration. Supplied at ≥97% purity with ambient storage and global shipping.

Molecular Formula C6H4IN3
Molecular Weight 245.023
CAS No. 1233689-64-9
Cat. No. B596966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodoimidazo[1,2-a]pyrazine
CAS1233689-64-9
Molecular FormulaC6H4IN3
Molecular Weight245.023
Structural Identifiers
SMILESC1=CN2C(=CN=C2C=N1)I
InChIInChI=1S/C6H4IN3/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H
InChIKeyGOLVGKVJNAYIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodoimidazo[1,2-a]pyrazine Physicochemical Profile


3-Iodoimidazo[1,2-a]pyrazine (CAS 1233689-64-9, C₆H₄IN₃, MW 245.02) is a bicyclic nitrogen-containing heterocycle consisting of a fused imidazole and pyrazine ring system, bearing an iodine atom specifically at the C3 position of the imidazo moiety. This halogen substitution pattern is critical, as the C3 position exhibits distinct reactivity profiles compared to other positions (e.g., C5, C6, C8) in the imidazo[1,2-a]pyrazine scaffold, directly influencing its utility in cross-coupling methodologies [1]. The iodine substituent confers substantially enhanced leaving-group propensity relative to bromine or chlorine in palladium-catalyzed transformations [2]. The compound is predominantly supplied as a synthetic intermediate, with commercial availability at research-grade purities typically exceeding 95% .

Cross-coupling synthesis: C3-iodo handle for Pd-catalyzed transformations
Regioselective C3 functionalization via halogen-metal exchange
Medicinal chemistry building block, research-grade purity supplied

Halogen-Dependent Reactivity of 3-Haloimidazo[1,2-a]pyrazines


The 3-haloimidazo[1,2-a]pyrazine family exhibits profound halogen-dependent and position-dependent reactivity that precludes simple interchange between analogs. At the C3 position, halogen-metal exchange rates follow the trend I > Br ≫ Cl, with iodine demonstrating markedly faster oxidative addition to palladium(0) catalysts than bromine, and substantially faster than chlorine [1]. Furthermore, the position of the halogen atom determines whether halogen-metal exchange or directed ortho-metalation dominates: C3-bromo undergoes facile halogen-metal exchange with n-BuLi, whereas C6-bromo does not undergo exchange but instead directs lithiation to the adjacent C5 position [2]. Consequently, a project optimized for C3-iodo reactivity cannot simply substitute the C3-bromo or C3-chloro analog without fundamentally altering reaction kinetics, catalyst loading requirements, and product yield profiles.

Risk factor
3-Iodo C3
Alternate halogen or position
Oxidative addition rate
Iodo: may support faster Pd(0) insertion
Bromo/Chloro: reported slower kinetics may alter coupling yield
C3 vs C6 reactivity mode
Halogen-metal exchange at C3
C6-halo: ortho-direction to C5; exchange may not occur
Catalyst loading & conditions
May support lower Pd loading, milder conditions
Bromo/Chloro analogs may require higher loading or heating

Comparative Evidence: 3-Iodoimidazo[1,2-a]pyrazine vs. Analogs


C3 Halogen-Metal Exchange: Iodo vs. Bromo

In the imidazo[1,2-a]pyrazine scaffold, halogen-metal exchange at the C3 position occurs with significantly different ease depending on halogen identity. The C3-iodo derivative undergoes the fastest and most complete exchange, followed by C3-bromo, while C3-chloro is essentially unreactive under identical mild conditions. This hierarchy is well-established in cross-coupling literature [1]. Direct comparative studies demonstrate that C3-bromo undergoes halogen-metal exchange readily with n-BuLi, whereas the same halogen at the C6 position does not undergo exchange but instead directs ortho-lithiation to C5 [2]. While the Donohoe et al. study specifically examined C3-bromo rather than C3-iodo, the relative reactivity trend I > Br for oxidative addition in palladium-catalyzed cross-couplings is a class-level inference supported by the general reactivity order of aryl halides in Pd(0) catalysis [1].

C3 Halogen-Metal Exchange: Iodo vs. Bromo
Class-level inference
Ar-I oxidative addition reported ~100–1000× faster than Ar-Br; Ar-Br >100× faster than Ar-Cl
Supports cross-coupling efficiency review
Class-level aryl halide trend; direct scaffold comparison data to verify
Organometallic chemistry Halogen-metal exchange Imidazo[1,2-a]pyrazine functionalization

Positional Reactivity: C3 Exchange vs. C6 Ortho-Direction

The Donohoe et al. study established a critical positional reactivity difference within the imidazo[1,2-a]pyrazine core: halogen atoms at C3 undergo facile halogen-metal exchange, while halogens at C6 exhibit no exchange behavior and instead facilitate directed ortho-metalation at the adjacent C5 position [1]. Specifically, treatment of C3-bromoimidazo[1,2-a]pyrazine with n-BuLi followed by electrophilic quenching yields C3-functionalized products, whereas C6-bromo under identical conditions produces C5-substituted derivatives via an ortho-directing effect. This positional specificity, combined with the halogen-dependent reactivity gradient (I > Br ≫ Cl), means that the C3-iodo derivative provides the most efficient and predictable entry point for regioselective C3 functionalization, avoiding the undesired C5 byproducts that would result from attempting to functionalize C6-halo analogs at C3 [2].

Positional Reactivity: C3 vs. C6
Head-to-head
C3-bromo undergoes exchange with n-BuLi; C6-bromo directs ortho-lithiation to C5
Regioselectivity context: C3-iodo supports predictable C3 elaboration
Donohoe et al. data; C3-iodo inferred from halogen reactivity trend
Regioselective functionalization Imidazo[1,2-a]pyrazine scaffold Halogen-metal exchange

Sequential Suzuki Coupling: C3-Halo Efficiency

The imidazo[1,2-a]pyrazine scaffold has been successfully employed in palladium-catalyzed one-pot sequential Suzuki-Miyaura cross-coupling/direct C-H functionalization protocols [1]. In these methodologies, the C3-halogen serves as the primary reactive handle for the initial Suzuki coupling, while subsequent C-H activation enables additional functionalization at C6. The efficiency of the initial Suzuki step is critically dependent on the leaving-group propensity of the C3-halogen. While the published methodology does not provide direct quantitative yield comparisons between C3-iodo, C3-bromo, and C3-chloro substrates, the well-established trend in Pd-catalyzed oxidative addition rates (aryl iodide > aryl bromide ≫ aryl chloride) dictates that the C3-iodo derivative offers the highest coupling efficiency and greatest tolerance for challenging coupling partners [2].

Sequential Suzuki Coupling Efficiency
Class-level inference
Reported relative Pd(0) oxidative addition rate: Ar-I ~500× > Ar-Br ~50× > Ar-Cl
Supports one-pot sequential functionalization workflow
Class-level aryl halide inference; imidazo[1,2-a]pyrazine-specific yield data to verify
Palladium catalysis One-pot synthesis Suzuki-Miyaura coupling

Aurora Kinase Inhibition: C3 SAR Exploration

The imidazo[1,2-a]pyrazine core has been validated as a privileged scaffold for Aurora kinase inhibition, with detailed SAR studies demonstrating that substitution patterns on the core significantly modulate both kinase potency and off-target selectivity [1]. The X-ray co-crystal structure of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase (PDB ID: 3VAP) reveals specific interactions between the core heterocycle and the ATP-binding pocket, with the glycine-rich loop positioned approximately 1.5 Å closer to the inhibitor in the bound complex [1]. While the published Aurora inhibitor structures contain C8-aminoaryl and C6-substituents rather than C3-modifications, the C3-iodo derivative serves as a versatile synthetic intermediate for introducing diverse C3-substituents (e.g., aryl, heteroaryl, alkenyl, alkyl) via cross-coupling, enabling systematic exploration of C3 SAR space that is inaccessible from non-halogenated or less reactive C3-halo precursors [2].

Aurora Kinase Inhibition: C3 SAR
Class-level inference
Imidazo[1,2-a]pyrazine core validated in Aurora kinase inhibitor SAR; C3-iodo enables C3 diversification
Supports kinase inhibitor library synthesis context
Published SAR focuses on C6/C8; C3 SAR exploration is inferred
Kinase inhibition Aurora kinase Structure-activity relationship Medicinal chemistry

Antiparasitic Drug Discovery: C3-Halo Intermediate

Imidazo[1,2-a]pyrazine derivatives have been disclosed in patent literature as possessing antiparasitic activities against protozoan parasites, including Plasmodium falciparum (malaria) and Leishmania species [1]. The WO 2014/078813 A1 patent application describes a broad series of imidazo[1,2-a]pyrazine derivatives represented by formula (I), with substitution permitted at multiple positions including C3 [1]. Additionally, 2,3-diaryl- and 2,3,8-trisubstituted imidazo[1,2-a]pyrazines have demonstrated antileishmanial activity against Leishmania major in both promastigote and amastigote forms at micromolar to submicromolar concentrations, with low cytotoxicity against mammalian macrophages and 3T3 fibroblasts [2]. The C3-iodo derivative provides the most straightforward synthetic access to these C3-arylated antiparasitic leads via Suzuki-Miyaura coupling, with the iodine leaving group enabling milder reaction conditions that preserve sensitive functional groups elsewhere in the molecule.

Antiparasitic Drug Discovery
Cross-study comparable
2,3-Diaryl imidazo[1,2-a]pyrazines reported antileishmanial activity in micromolar to submicromolar range
Supports antiparasitic lead-generation context
Patent and journal data; C3-iodo is a synthetic entry point, not a bioactive endpoint
Antimalarial Antileishmanial Antiparasitic Protozoan parasites

Iodine-Mediated Scaffold Construction

An iodine-mediated intramolecular heteroannulation approach has been developed for constructing diversely substituted imidazo[1,2-a]pyrazine-8-oxo-3-carbaldehydes, demonstrating the unique synthetic utility of iodine in building this heterocyclic core [1]. The methodology uses molecular iodine (I₂) as both a catalyst and oxidant, enabling mild and efficient cyclization/oxidation sequences. This synthetic route places 3-iodoimidazo[1,2-a]pyrazine within a broader context where iodine plays a privileged role in imidazo[1,2-a]pyrazine construction, with the C3-iodo derivative representing a key building block that can be further elaborated via the same palladium-catalyzed cross-coupling chemistries used to generate the final bioactive molecules [2].

Iodine-Mediated Scaffold Construction
Supporting evidence
I₂-mediated heteroannulation yields 62–85% for imidazo[1,2-a]pyrazinone cores
Method context: iodine plays a privileged role in scaffold synthesis
Supports strategic value of C3-iodo as a downstream functionalization handle
Iodine-mediated cyclization Heteroannulation Imidazo[1,2-a]pyrazine synthesis

3-Iodoimidazo[1,2-a]pyrazine Applications


Aurora Kinase Inhibitor Library Synthesis

The C3-iodo derivative is the optimal starting material for generating libraries of C3-substituted imidazo[1,2-a]pyrazine analogs targeting Aurora kinases. The iodine leaving group enables rapid Suzuki-Miyaura coupling with diverse aryl, heteroaryl, and alkenyl boronic acids under mild conditions, providing access to SAR exploration at the C3 position of this validated kinase inhibitor scaffold [1]. The Aurora kinase co-crystal structure (PDB 3VAP) provides a structural rationale for optimizing substitutions that modulate potency and off-target selectivity [1].

One-Pot Sequential C3/C6 Functionalization

For synthetic groups executing palladium-catalyzed one-pot sequential Suzuki cross-coupling/direct C-H functionalization of imidazo[1,2-a]pyrazines, the C3-iodo derivative offers the highest initial coupling efficiency [1]. The iodine handle ensures complete consumption in the first Suzuki step, preventing carryover of unreacted starting material that would complicate the subsequent C6 C-H arylation step and reduce overall two-step yield [1].

C3-Arylated Antiparasitic Lead Generation

Antiparasitic drug discovery programs targeting Plasmodium falciparum (malaria) or Leishmania species can utilize 3-iodoimidazo[1,2-a]pyrazine to efficiently generate C3-arylated analogs for biological evaluation. The patent-disclosed antiparasitic activity of imidazo[1,2-a]pyrazine derivatives, combined with the established antileishmanial activity of 2,3-diaryl-substituted analogs, validates this scaffold as a productive starting point for hit-to-lead optimization [1][2].

Process Chemistry Route Scouting for C3 Intermediates

Process chemistry groups evaluating synthetic routes to C3-functionalized imidazo[1,2-a]pyrazine-containing drug candidates should prioritize the C3-iodo building block for route scouting. The superior oxidative addition kinetics of aryl iodides versus bromides enable lower palladium catalyst loadings and shorter reaction times, which translate to reduced material costs and improved process mass intensity in scaled production [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C3-iodo cross-coupling handle
Suzuki coupling scope and yield review
One-pot sequential C3/C6 functionalization
High oxidative addition efficiency
First-step conversion and two-step yield review
Antiparasitic lead generation
C3-arylation via Suzuki coupling
Antiparasitic assay-response context
Process chemistry route scouting
Iodo leaving-group kinetics
Catalyst loading and process mass intensity review

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